4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a nitro group at the 4-position and an amine group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves multi-step procedures that include the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the nitro and amine groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitropyridine with suitable amines under acidic or basic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The amine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Research has shown that derivatives of this compound exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the nitro and amine groups, resulting in different chemical properties.
4-amino-1H-pyrrolo[2,3-b]pyridine: Contains an amine group but lacks the nitro group.
4-nitro-1H-pyrrolo[2,3-b]pyridine: Contains a nitro group but lacks the amine group.
Uniqueness
4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRALCNIBYRLDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646892 | |
Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-42-0 | |
Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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